3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Description
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-2-3-4-5-6-7-8-12(17)11-14(18)16-13-9-10-20-15(13)19/h13H,2-11H2,1H3,(H,16,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELZAQGRPYIEQS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453999 | |
| Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216596-70-2 | |
| Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide typically involves the acylation of homoserine lactone with an appropriate acyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized lactone, while reduction could produce a simpler amide .
Scientific Research Applications
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide has several scientific research applications:
Chemistry: It is used as a model compound to study acyl-homoserine lactone synthesis and reactivity.
Biology: It plays a crucial role in quorum sensing, helping researchers understand bacterial communication and behavior.
Medicine: Its role in quorum sensing makes it a target for developing new antimicrobial agents that disrupt bacterial communication.
Industry: It is used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide involves its interaction with specific receptor proteins in bacteria. These interactions trigger a cascade of genetic and biochemical events that regulate various bacterial behaviors, including biofilm formation, virulence, and antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
AHLs vary in acyl chain length, functional groups, and stereochemistry, directly influencing their biological activity and receptor specificity. Below is a detailed comparison of C11-HSL with structurally analogous compounds:
Structural and Functional Comparisons
Pharmacophore and Binding Analysis
- Pharmacophore Features: All 3-oxo-AHLs share two proton acceptors (3-oxo and lactone carbonyl), one proton donor (lactone oxygen), and hydrophobic acyl chain interactions . C11-HSL and C12-HSL exhibit optimal hydrophobic interactions due to their chain lengths, while shorter chains (C10-HSL) or polar groups (C8-OH-HSL) reduce binding .
- Docking Studies :
Biological Activity
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide is a compound of significant interest in the field of medicinal chemistry and microbiology due to its potential biological activities. Understanding its mechanisms, interactions, and effects on various biological systems is crucial for its application in therapeutic contexts.
- Molecular Formula : C15H25NO4
- Molecular Weight : 285.37 g/mol
- CAS Number : Not specified in the search results, but can be identified through its chemical structure.
The compound's biological activity is largely attributed to its interaction with quorum sensing (QS) systems in bacteria. Quorum sensing is a communication mechanism that allows bacteria to coordinate their behavior based on population density. The inhibition of QS can prevent the expression of virulence factors, making it a promising target for antimicrobial strategies.
Key Findings from Research Studies
- Quorum Sensing Inhibition : Research indicates that this compound exhibits significant inhibitory effects on QS in Pseudomonas aeruginosa, a known opportunistic pathogen. This inhibition can reduce biofilm formation and virulence factor production, which are critical for bacterial pathogenicity .
- Binding Affinity : Molecular docking studies show that the compound has a high binding affinity for key QS receptors such as LasR and CviR. The docking scores suggest that it competes effectively with natural ligands, indicating its potential as an anti-virulence agent .
- Toxicity and Safety : Preliminary toxicity assessments suggest that the compound displays low toxicity levels in non-target organisms, making it a candidate for further development as a therapeutic agent .
Case Studies
Several case studies have documented the efficacy of this compound in different experimental setups:
Q & A
Q. Basic Analytical Techniques
- HPLC : A reversed-phase C18 column with UV detection (e.g., 210–220 nm) is standard for purity assessment. ≥95% purity is typically required for biological assays .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm structural features, such as the oxolan-3-yl carbonyl (δ ~168–170 ppm) and undecanamide backbone (δ 1.2–2.2 ppm for aliphatic protons) .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and verify molecular weight (theoretical MW: 283.35 g/mol) .
What is the biological significance of this compound in quorum sensing (QS) research?
Basic Biological Context
this compound belongs to the acyl homoserine lactone (AHL) family, which regulates bacterial communication. Key roles include:
- QS Modulation : Inhibits virulence factors (e.g., pyocyanin, elastase) and biofilm formation in Pseudomonas aeruginosa by interfering with LasI/RhlI autoinducer systems .
- Structure-Activity Trends : The undecanoyl chain length and 3-oxo group are critical for receptor binding; shorter chains (e.g., C8 analogs) show reduced potency .
How can structural modifications enhance its efficacy as a quorum sensing inhibitor?
Q. Advanced Structure-Activity Relationship (SAR)
- Acyl Chain Engineering : Increasing chain length (C10–C14) improves binding to LuxR-type receptors but may reduce solubility. Fluorinated or unsaturated chains can balance potency and bioavailability .
- Oxolan Ring Modifications : Substituting the oxolan-3-yl group with bulkier heterocycles (e.g., morpholinone) alters steric interactions, potentially enhancing specificity .
- In Vivo Testing : Advanced studies should compare modified analogs in infection models (e.g., murine P. aeruginosa pneumonia) to validate efficacy beyond in vitro assays .
How can researchers resolve discrepancies in biological activity data across quorum sensing assays?
Advanced Data Contradiction Analysis
Discrepancies often arise from:
- Strain Variability : Use standardized strains (e.g., P. aeruginosa PAO1) and control for spontaneous mutations affecting QS pathways .
- Assay Conditions : Optimize autoinducer concentrations (e.g., 10–100 µM) and incubation times (12–48 hours) to avoid false negatives in reporter gene assays (e.g., lasB-gfp) .
- Biofilm vs. Planktonic Assays : Biofilm inhibition may require higher concentrations due to extracellular matrix barriers; use confocal microscopy to quantify 3D biofilm architecture .
What experimental design strategies optimize the synthesis yield and reproducibility?
Q. Advanced Methodological Design
- Factorial Design : Test variables (e.g., reaction temperature, solvent polarity, catalyst loading) simultaneously using a 2³ factorial matrix to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to determine ideal termination points, minimizing side products like over-acylated derivatives .
- Scale-Up Considerations : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
